molecular formula C14H11Cl2NO3 B5837942 N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide

N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide

Cat. No. B5837942
M. Wt: 312.1 g/mol
InChI Key: YVAVMJIIJFOHFE-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide (also known as diclofenac) is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation.

Mechanism of Action

Diclofenac exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response by inducing pain, fever, and swelling. By blocking the production of prostaglandins, diclofenac reduces pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects, including inhibition of platelet aggregation, reduction of fever, and modulation of the immune response. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Diclofenac is widely used in laboratory experiments due to its potent anti-inflammatory and analgesic properties. However, it is important to note that diclofenac can have a number of off-target effects, including inhibition of other enzymes and receptors. In addition, diclofenac has been shown to have a number of toxic effects, particularly in the liver and kidney.

Future Directions

There are a number of potential future directions for research on diclofenac. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of the drug. Another area of interest is the investigation of diclofenac's antitumor and antimicrobial properties, which may have important implications for the treatment of cancer and infectious diseases. Finally, further research is needed to fully understand the mechanisms underlying diclofenac's off-target effects and toxic effects, in order to develop safer and more effective treatments.

Synthesis Methods

Diclofenac can be synthesized through a multistep process involving the reaction of 2-methoxybenzoyl chloride with 3,5-dichloro-4-hydroxyaniline, followed by the addition of sodium hydroxide and acetic anhydride to form the final product.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. In addition, diclofenac has been shown to have antitumor and antimicrobial activity, making it a potential candidate for the treatment of cancer and infectious diseases.

properties

IUPAC Name

N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3/c1-20-12-5-3-2-4-9(12)14(19)17-8-6-10(15)13(18)11(16)7-8/h2-7,18H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAVMJIIJFOHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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